5-Chloropent-4-EN-2-YN-1-amine
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Overview
Description
5-Chloropent-4-EN-2-YN-1-amine is an organic compound with the molecular formula C5H6ClN It is characterized by the presence of a chlorine atom, an alkyne group, and an amine group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropent-4-EN-2-YN-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-chloropent-1-yne.
Azide Formation: 5-chloropent-1-yne is converted into its azide derivative, 5-azidopent-1-yne, through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloropent-4-EN-2-YN-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation and halogenation.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition (“click” chemistry) with azides.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Catalysts: Transition metal catalysts, such as palladium, are often used in cycloaddition reactions.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted amines can be formed.
Cycloaddition Products: The products of cycloaddition reactions are typically triazoles.
Scientific Research Applications
5-Chloropent-4-EN-2-YN-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 5-Chloropent-4-EN-2-YN-1-amine involves its reactivity with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Chloropent-4-en-2-yn-1-ol: Similar structure but with a hydroxyl group instead of an amine.
5-Chloropent-4-en-1-amine: Similar structure but lacks the alkyne group.
N,N-Dibutylpent-4-en-2-yn-1-amine: Contains additional butyl groups.
Uniqueness
5-Chloropent-4-EN-2-YN-1-amine is unique due to the combination of its chlorine, alkyne, and amine functionalities, which provide diverse reactivity and potential for various applications in synthesis and research.
Properties
CAS No. |
651733-30-1 |
---|---|
Molecular Formula |
C5H6ClN |
Molecular Weight |
115.56 g/mol |
IUPAC Name |
5-chloropent-4-en-2-yn-1-amine |
InChI |
InChI=1S/C5H6ClN/c6-4-2-1-3-5-7/h2,4H,5,7H2 |
InChI Key |
JJZJXWWXJXXFAC-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC=CCl)N |
Origin of Product |
United States |
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